Cas no 4386-03-2 (Spermidic Acid)

Spermidic Acid structure
Spermidic Acid structure
Product name:Spermidic Acid
CAS No:4386-03-2
MF:C7H13NO4
MW:175.18242
CID:330425
PubChem ID:24892796

Spermidic Acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,4-[(2-carboxyethyl)amino]-
    • CARBOXYETHYL-GAMMALPHA-AMINOBUTYRIC ACID
    • 4-(2-carboxyethylamino)butanoic acid
    • CEGABA
    • Spermidic Acid
    • MDL: MFCD00057954
    • Inchi: InChI=1S/C7H13NO4/c9-6(10)2-1-4-8-5-3-7(11)12/h8H,1-5H2,(H,9,10)(H,11,12)
    • InChI Key: SRGQUICKDUQCKO-UHFFFAOYSA-N
    • SMILES: C(CCNCCCC(O)=O)(O)=O

Computed Properties

  • Exact Mass: 175.08400
  • Monoisotopic Mass: 175.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.6A^2

Experimental Properties

  • Density: 1.232
  • Boiling Point: 409.2°Cat760mmHg
  • Flash Point: 201.3°C
  • Refractive Index: 1.491
  • Solubility: cell culture medium: 1.5 mg/mL Store solution at −20°C.
  • PSA: 86.63000
  • LogP: 0.30640

Spermidic Acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • RTECS:EK7730000

Spermidic Acid Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Spermidic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S654820-500mg
Spermidic Acid
4386-03-2
500mg
$873.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-252548-15mg
Carboxyethyl-γ-aminobutyric acid,
4386-03-2
15mg
¥1504.00 2023-09-05
A2B Chem LLC
AG22534-100mg
CEGABA
4386-03-2 97%
100mg
$1164.00 2024-04-20
eNovation Chemicals LLC
Y1255399-100mg
CEGABA
4386-03-2 97%
100mg
$1010 2025-02-27
TRC
S654820-100mg
Spermidic Acid
4386-03-2
100mg
$190.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-252548-15 mg
Carboxyethyl-γ-aminobutyric acid,
4386-03-2
15mg
¥1,504.00 2023-07-11
eNovation Chemicals LLC
Y1255399-100mg
CEGABA
4386-03-2 97%
100mg
$1010 2024-06-06
TRC
S654820-1000mg
Spermidic Acid
4386-03-2
1g
$1499.00 2023-05-17
1PlusChem
1P00DCYU-100mg
CEGABA
4386-03-2 97%
100mg
$998.00 2025-02-26
TRC
S654820-1g
Spermidic Acid
4386-03-2
1g
$ 1200.00 2023-09-06

Additional information on Spermidic Acid

Recent Advances in Spermidic Acid (4386-03-2) Research: Implications for Chemical Biology and Pharmaceutical Applications

Spermidic Acid (CAS: 4386-03-2), a derivative of the naturally occurring polyamine spermidine, has garnered significant attention in recent years due to its potential therapeutic applications and unique biochemical properties. This research briefing synthesizes the latest findings on Spermidic Acid, focusing on its molecular mechanisms, pharmacological effects, and emerging applications in drug development and disease treatment. The compound's ability to modulate cellular processes such as autophagy, inflammation, and oxidative stress has positioned it as a promising candidate for further investigation in the fields of oncology, neurology, and aging-related disorders.

Recent studies have elucidated the structural-activity relationship of Spermidic Acid, revealing how its chemical modifications (particularly at the 4386-03-2 position) influence its biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that specific stereochemical configurations of Spermidic Acid significantly enhance its binding affinity to molecular targets involved in protein homeostasis. This finding has important implications for the design of more potent analogs with improved pharmacokinetic properties. Furthermore, advanced NMR spectroscopy techniques have provided unprecedented insights into the compound's dynamic interactions with cellular membranes and protein complexes.

In the pharmaceutical development arena, Spermidic Acid has shown remarkable potential as a scaffold for novel drug candidates. A recent patent application (WO2023/154672) describes a series of Spermidic Acid derivatives with enhanced blood-brain barrier permeability, targeting neurodegenerative diseases. Clinical trials are currently underway to evaluate the safety and efficacy of these compounds in Alzheimer's disease models. Additionally, the compound's role in modulating mTOR signaling pathways has sparked interest in its application for cancer immunotherapy, with several preclinical studies reporting synergistic effects when combined with checkpoint inhibitors.

The metabolic fate and pharmacokinetic profile of Spermidic Acid have been extensively characterized in recent animal studies. Advanced mass spectrometry techniques have identified several novel metabolites that may contribute to the compound's pharmacological effects. Notably, a 2024 publication in Chemical Research in Toxicology reported that the primary metabolite formed through hepatic processing retains significant biological activity, suggesting that both the parent compound and its metabolites may participate in the observed therapeutic effects. These findings have important implications for dosing regimens and toxicity assessments in future clinical applications.

From a technological perspective, recent advances in the synthesis of Spermidic Acid have improved both yield and purity. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) describes an enzymatic synthesis route that reduces environmental impact while maintaining high stereoselectivity. This development is particularly significant for scaling up production to meet potential clinical demand. Analytical methods for quality control have also advanced, with new HPLC-MS protocols capable of detecting impurities at parts-per-billion levels, ensuring the reliability of research-grade and pharmaceutical preparations.

Looking forward, the research community anticipates several key developments regarding Spermidic Acid. Ongoing structure-activity relationship studies aim to identify more potent and selective analogs, while systems biology approaches are being employed to comprehensively map the compound's interactome. The establishment of international research consortia focusing on polyamine-based therapeutics suggests that Spermidic Acid will remain a compound of significant interest in the coming years. As the mechanistic understanding of its biological activities deepens, researchers predict expansion into new therapeutic areas including metabolic disorders and rare genetic conditions characterized by polyamine dysregulation.

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.